Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester characterized by a 1-oxaspiro[2.5]octane backbone with a methyl ester group at position 2 and an ethyl substituent at position 4. According to CymitQuimica, this compound has been discontinued in commercial catalogs (1g, 250mg, and 500mg quantities), limiting its availability for current research or industrial use .
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-8-4-6-11(7-5-8)9(14-11)10(12)13-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
WLNPNKHEYJHNIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of ethyl 1-oxaspiro[2.5]octane-6-carboxylate with methanol in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives .
Scientific Research Applications
Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following spirocyclic esters and related derivatives share structural or functional similarities with Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate. Key differences in substituents, molecular weight, and applications are highlighted:
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 6975-17-3)
- Structure : Shares the 1-oxaspiro[2.5]octane core but substitutes the methyl ester with an ethyl ester and lacks the 6-ethyl group.
- Molecular Formula : C₁₀H₁₆O₃ (MW: 184.23 g/mol).
- Comparison : The ethyl ester group may confer higher lipophilicity compared to the methyl analog, influencing solubility and volatility.
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate (CAS 1447942-88-2)
- Structure : Features a spiro[2.5]octane system with 6,6-difluoro substituents and an ethyl ester at position 1.
- Molecular Formula : C₁₁H₁₆F₂O₂ (MW: 218.24 g/mol).
- No explicit applications are noted, but fluorinated spiro compounds are often explored in pharmaceuticals or agrochemicals .
(1R)-6-Oxaspiro[2.5]octane-1-carboxylic Acid (CAS 105632-19-7)
- Structure : A carboxylic acid derivative with an (R)-configured spirocyclic system.
- Molecular Formula : C₈H₁₂O₃ (MW: 156.18 g/mol).
- Stereochemical specificity (R-configuration) may confer distinct biological activity or synthetic utility .
Table 1: Comparative Data for Spirocyclic Compounds
Structural and Functional Insights
- Electronic Effects : Fluorine substituents (as in the 6,6-difluoro analog) increase electronegativity, which may stabilize intermediates in nucleophilic reactions .
- Applications : While this compound lacks documented applications, its ethyl analog’s use in flavoring underscores the role of ester groups in modulating odor or taste profiles .
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